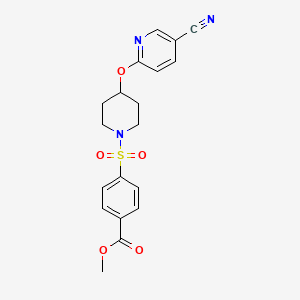
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has sparked interest across various fields of scientific research due to its unique structure and versatile reactivity This benzamide derivative is characterized by the presence of a 1,2,4-oxadiazole ring linked to a trifluoromethyl-substituted benzene ring via a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates:
Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid: : This intermediate can be obtained through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the 1,2,4-oxadiazole ring: : The 1,2,4-oxadiazole ring can be synthesized via the cyclization of amidoximes with carboxylic acids or their derivatives, often facilitated by dehydrating agents like phosphorus oxychloride (POCl3) or triphenylphosphine (PPh3).
Industrial Production Methods
In industrial settings, the large-scale production of this compound may involve optimized synthetic routes to enhance yield and reduce costs. These methods might employ:
Continuous flow reactors: : To ensure precise control over reaction parameters and improve scalability.
Catalysts: : To increase reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : The presence of multiple heteroatoms makes it susceptible to oxidative transformations.
Reduction: : Selective reduction can be achieved using appropriate reducing agents.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
Oxidation products: : Depending on the reaction conditions, potential products may include oxygenated derivatives.
Reduction products: : Reduced forms of the oxadiazole or pyrazole rings.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : As a ligand or catalyst in various organic transformations.
Material science: : Incorporation into polymers or nanomaterials for enhanced properties.
Biology and Medicine
Drug design: : Potential pharmacophore for developing new therapeutics.
Biological probes: : Used in studying biological systems due to its unique chemical properties.
Industry
Agrochemicals: : Development of pesticides or herbicides.
Chemical sensors: : Utilized in designing sensors for detecting specific analytes.
Mecanismo De Acción
The effects of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide are often mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biological pathways. The trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating its biological activity.
Comparación Con Compuestos Similares
When compared with other compounds containing 1,2,4-oxadiazole or trifluoromethyl groups, N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide stands out due to the combination of these functionalities in a single molecule
2-(Trifluoromethyl)benzonitrile
1-(3-(Trifluoromethyl)phenyl)imidazole
3-(Trifluoromethyl)-1,2,4-oxadiazole
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2/c1-23-8-10(6-20-23)13-21-12(25-22-13)7-19-14(24)9-3-2-4-11(5-9)15(16,17)18/h2-6,8H,7H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVFNKCUBRGTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate](/img/structure/B2514144.png)



![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate](/img/structure/B2514155.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2514156.png)
![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2514157.png)

![2-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2514159.png)
![2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B2514160.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2514162.png)

